molecular formula C3H7NO5S B1669679 L-Cysteic acid CAS No. 498-40-8

L-Cysteic acid

Cat. No.: B1669679
CAS No.: 498-40-8
M. Wt: 169.16 g/mol
InChI Key: XVOYSCVBGLVSOL-REOHCLBHSA-N
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Description

It is an amino acid generated by the oxidation of cysteine, where the thiol group is fully oxidized to a sulfonic acid/sulfonate group . This compound is significant in various biological processes and has applications in several scientific fields.

Mechanism of Action

Target of Action

L-Cysteic acid, a beta-sulfoalanine, is an amino acid with a C-terminal sulfonic acid group . It interacts with several targets, including 3-oxoacyl-[acyl-carrier-protein] synthase 3, Tyrosine-protein phosphatase non-receptor type 1, Penicillin acylase, S-ribosylhomocysteine lyase, and others . These targets play crucial roles in various biochemical processes, including protein synthesis, signal transduction, and metabolic regulation .

Mode of Action

This compound is generated by the oxidation of cysteine, whereby a thiol group is fully oxidized to a sulfonic acid/sulfonate group . This conversion alters the chemical properties of the amino acid, enabling it to interact with its targets and induce changes in their activity .

Biochemical Pathways

This compound is further metabolized via 3-sulfolactate, which converts to pyruvate and sulfite/bisulfite . The enzyme L-cysteate sulfo-lyase catalyzes this conversion . This metabolic pathway plays a significant role in sulfur metabolism, contributing to the biosynthesis of sulfur-containing compounds .

Pharmacokinetics

Its metabolism likely involves the conversion to 3-sulfolactate, and it is probably excreted in the urine .

Result of Action

The action of this compound results in the modulation of various biochemical processes. By interacting with its targets, it can influence protein synthesis, signal transduction, and metabolic regulation . Moreover, its role in sulfur metabolism contributes to the biosynthesis of sulfur-containing compounds, which are essential for various cellular functions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it occurs naturally in the outer part of the sheep’s fleece, where the wool is exposed to light and weather . This suggests that environmental conditions such as light and temperature may affect its stability and efficacy.

Chemical Reactions Analysis

L-cysteic acid undergoes several types of chemical reactions:

Common reagents used in these reactions include hydrogen peroxide, chlorine, and dimethyl sulfoxide . The major products formed from these reactions include cysteine, cystine, and various esters of this compound .

Properties

IUPAC Name

(2R)-2-amino-3-sulfopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO5S/c4-2(3(5)6)1-10(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOYSCVBGLVSOL-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7075424
Record name L-Alanine, 3-sulfo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7075424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

498-40-8
Record name L-Cysteic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=498-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cysteic acid, L-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-cysteic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03661
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name L-Alanine, 3-sulfo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7075424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-cysteic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.148
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CYSTEIC ACID, L-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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